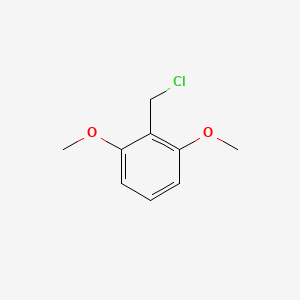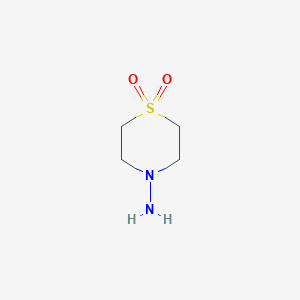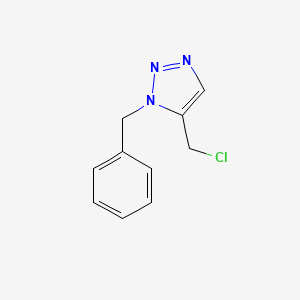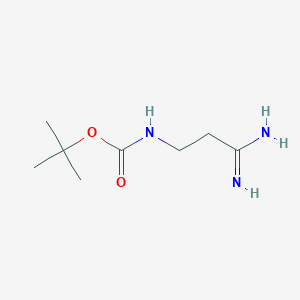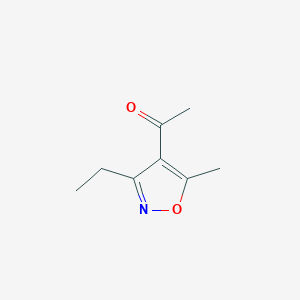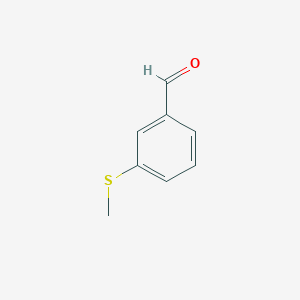
1-溴-2-甲氧基-3-甲基苯
描述
1-Bromo-2-methoxy-3-methylbenzene is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-methoxy-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-methoxy-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
液相氧化催化剂
1-溴-2-甲氧基-3-甲基苯参与了甲基苯的液相氧化反应。一项研究表明,使用由醋酸钴(II)、醋酸铜(II)和溴化钠组成的催化剂体系,在醋酸中进行氧化反应。该过程产生了苯甲酸苄酯和苯甲醛,选择性高。具体来说,在对甲氧基甲苯的氧化反应中获得了一个核溴化产物,3-溴-4-甲氧基甲苯 (Okada & Kamiya, 1981)。
有机合成中的自由基环化
该化合物在溴醚的受控电位还原中发挥作用,导致四氢呋喃衍生物的形成。这个过程由镍(I)四甲基环戊胺催化,对于产生各种衍生物的高收率在有机合成中具有重要意义 (Esteves, Ferreira & Medeiros, 2007)。
香精合成
在香精合成中,1-溴-2-甲氧基-3-甲基苯被用于Pd(OAc)2催化的过程中。这种方法将其与β-甲基烯醇偶联,产生2-甲基-3-芳基-丙醛,这是花香中的关键成分。这个过程表现出高反应速率和化学选择性,使其成为实际香精合成的可行方法 (Scrivanti, Bertoldini, Beghetto & Matteoli, 2008)。
立体保护磷化合物
溴苯衍生物在立体保护二磷烯和芴亚磷烯的合成中被使用。这些化合物具有低配位磷原子,由于其独特的电子性质,在化学领域具有重要意义 (Toyota, Kawasaki, Nakamura & Yoshifuji, 2003)。
六螺旋烯的合成
它被用于六螺旋烯的非光化学合成中,涉及一个环异构化过程。由于其独特的螺旋结构和光电性能,六螺旋烯在材料科学中具有潜在应用 (Teplý, Stará, Starý, Kollárovič, Šaman, Vyskocil & Fiedler, 2003)。
消除反应中的立体化学
这种化合物也在立体化学的背景下进行研究,特别是在卤水合物衍生物的消除反应中。这些反应对于理解有机反应的机制和结果至关重要 (Sugita, Nakagawa, Nishimoto, Kasai & Ichikawa, 1979)。
作用机制
Target of Action
The primary target of 1-Bromo-2-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to the delocalization of its pi electrons in six p orbitals above and below the plane of the ring .
Mode of Action
The interaction of 1-Bromo-2-methoxy-3-methylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-methoxy-3-methylbenzene are primarily those involving electrophilic substitution reactions of benzene . These reactions maintain the aromaticity of the benzene ring, which is crucial for its stability .
Result of Action
The result of the action of 1-Bromo-2-methoxy-3-methylbenzene is the formation of a substituted benzene ring . This substitution can lead to changes in the chemical properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules.
Action Environment
The action of 1-Bromo-2-methoxy-3-methylbenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can compete with the bromine atom for the electrophilic aromatic substitution reaction . Additionally, the pH of the environment can affect the protonation state of the molecule, potentially influencing its reactivity.
安全和危害
The safety and hazards associated with “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as the amount of exposure and the specific conditions of use. The compound has been associated with certain hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound.
未来方向
The future directions for research involving “1-Bromo-2-methoxy-3-methylbenzene” could include exploring its potential uses in various chemical reactions and studying its properties under different conditions. Further studies could also investigate the synthesis of this compound from different starting materials or using different reaction conditions .
属性
IUPAC Name |
1-bromo-2-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUOSKXGNEORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482974 | |
| Record name | 2-Bromo-6-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-69-8 | |
| Record name | 2-Bromo-6-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)


![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
